

A Comparative Guide to the Electronic and Steric Parameters of Phosphine Ligands

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Compound of Interest

Compound Name: *Tri(2-furyl)phosphine*

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For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical determinant of success in transition metal-catalyzed reactions. The electronic and steric properties of these ligands profoundly influence the reactivity, selectivity, and stability of the catalyst. This guide provides an objective comparison of common phosphine ligands, supported by experimental data and detailed methodologies for their characterization.

Quantifying Phosphine Ligand Properties: Key Parameters

The diverse reactivity of phosphine ligands stems from their tunable electronic and steric characteristics. These properties are often quantified using a set of well-established parameters.

Electronic Parameters: These describe the electron-donating or -withdrawing nature of the phosphine ligand.

- Tolman Electronic Parameter (TEP):** The TEP is an experimentally derived measure of a phosphine's net electron-donating ability.^[1] It is determined by measuring the frequency of the A1 C-O vibrational mode ($\nu(\text{CO})$) in a nickel-carbonyl complex, specifically $[\text{LNi}(\text{CO})_3]$, using infrared (IR) spectroscopy.^{[1][2]} A more strongly σ -donating phosphine increases the electron density on the nickel center. This leads to greater π -backbonding from the metal to the carbonyl ligands, which in turn weakens the C-O bond and results in a lower $\nu(\text{CO})$.

stretching frequency.[3][4] Therefore, a lower TEP value signifies a more electron-donating (more basic) phosphine ligand.[1]

- **pKa Value:** The pKa of the conjugate acid of the phosphine ($[R_3PH]^+$) provides a direct measure of the ligand's Brønsted basicity.[1] A higher pKa value indicates a stronger base and, consequently, a more potent electron donor.[1] These values are typically measured in non-aqueous solvents like acetonitrile.

Steric Parameters: These parameters quantify the physical bulk or size of the phosphine ligand.

- **Tolman Cone Angle (θ):** Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[5][6] It is defined as the apex angle of a cone that originates from the metal center (at an idealized M-P distance of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4][7] A larger cone angle indicates greater steric hindrance around the phosphorus atom.[4]
- **Percent Buried Volume (%Vbur):** This parameter offers a more refined measure of a ligand's steric footprint within the coordination sphere of the metal.[8][9] The %Vbur is defined as the percentage of the volume of a sphere (typically with a radius of 3.5 Å, centered on the metal) that is occupied by the ligand.[10] It is often calculated using X-ray crystallographic data and specialized software.[10]

Comparative Data of Common Phosphine Ligands

The following tables summarize the electronic and steric parameters for a selection of frequently used phosphine ligands.

Table 1: Electronic Parameters of Common Phosphine Ligands

Ligand (L)	Formula	Tolman Electronic Parameter (TEP) $\nu(\text{CO})$ in cm^{-1}	pKa of $[\text{R}_3\text{PH}]^+$ (in MeCN)
Tri-tert-butylphosphine	$\text{P}(\text{t-Bu})_3$	2056.1	11.4
Tricyclohexylphosphine	PCy_3	2056.4	9.7
Triethylphosphine	PEt_3	2061.7	8.99
Trimethylphosphine	PMe_3	2064.1	8.65
Triphenylphosphine	PPh_3	2068.9	2.73
Trimethyl phosphite	$\text{P}(\text{OMe})_3$	2076.3	-
Triphenyl phosphite	$\text{P}(\text{OPh})_3$	2085.3	-
Trifluorophosphine	PF_3	2110.8	-

Data sourced from references[1][11].

Table 2: Steric Parameters of Common Phosphine Ligands

Ligand (L)	Formula	Tolman Cone Angle (θ) in degrees	Percent Buried Volume (%Vbur)
Trimethylphosphine	PMe ₃	118	28.9
Triethylphosphine	PEt ₃	132	34.9
Triphenylphosphine	PPh ₃	145	37.8
Tri-iso-propylphosphine	P(i-Pr) ₃	160	43.5
Tricyclohexylphosphine	PCy ₃	170	46.9
Tri-tert-butylphosphine	P(t-Bu) ₃	182	51.5
Tri(o-tolyl)phosphine	P(o-Tol) ₃	194	50.1
Trimesitylphosphine	P(Mes) ₃	212	59.4

Data sourced from references[5][12]. Note that %Vbur values can vary depending on the specific metal complex and calculation method.

Experimental Protocols

A. Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined experimentally using Infrared (IR) Spectroscopy.

- **Synthesis of the Nickel-Carbonyl Complex:** The phosphine ligand of interest (L) is reacted with tetracarbonylnickel(0), Ni(CO)₄, to displace one carbonyl ligand and form the corresponding [LNi(CO)₃] complex.[2] This reaction is typically carried out in an inert solvent under an inert atmosphere.
- **IR Spectrum Acquisition:** The IR spectrum of the purified [LNi(CO)₃] complex is recorded.
- **Identification of the A₁ C-O Stretching Frequency:** The spectrum will show several C-O stretching bands. The symmetric A₁ stretching mode ($\nu(\text{CO})$) is identified.[2] This band is typically strong and well-resolved.[2]

- **TEP Value Assignment:** The frequency of this A_1 band, in wavenumbers (cm^{-1}), is designated as the Tolman Electronic Parameter for the ligand L.

B. Determination of the Tolman Cone Angle (θ)

The cone angle was originally determined using physical models, but is now more commonly calculated from structural data.

- **Acquisition of Structural Data:** The three-dimensional coordinates of the phosphine ligand bound to a metal center are required. This data is typically obtained from single-crystal X-ray diffraction of a relevant metal-phosphine complex.^[13] Alternatively, computational methods like Density Functional Theory (DFT) can be used to generate an optimized geometry.^[14]^[15]
- **Definition of the Cone:** A cone is defined with its vertex at the position of the metal atom. An idealized metal-phosphorus bond length of 2.28 Å is traditionally used.^[4]
- **Encompassing the Ligand:** The angle of the cone is increased until it just touches the van der Waals radii of the outermost atoms of the ligand's substituents.^[7]
- **Measurement of the Angle:** The apex angle of this cone is the Tolman cone angle, θ . For asymmetrical ligands, an averaging method is often employed.^[6]

C. Determination of Percent Buried Volume (%V_{bur})

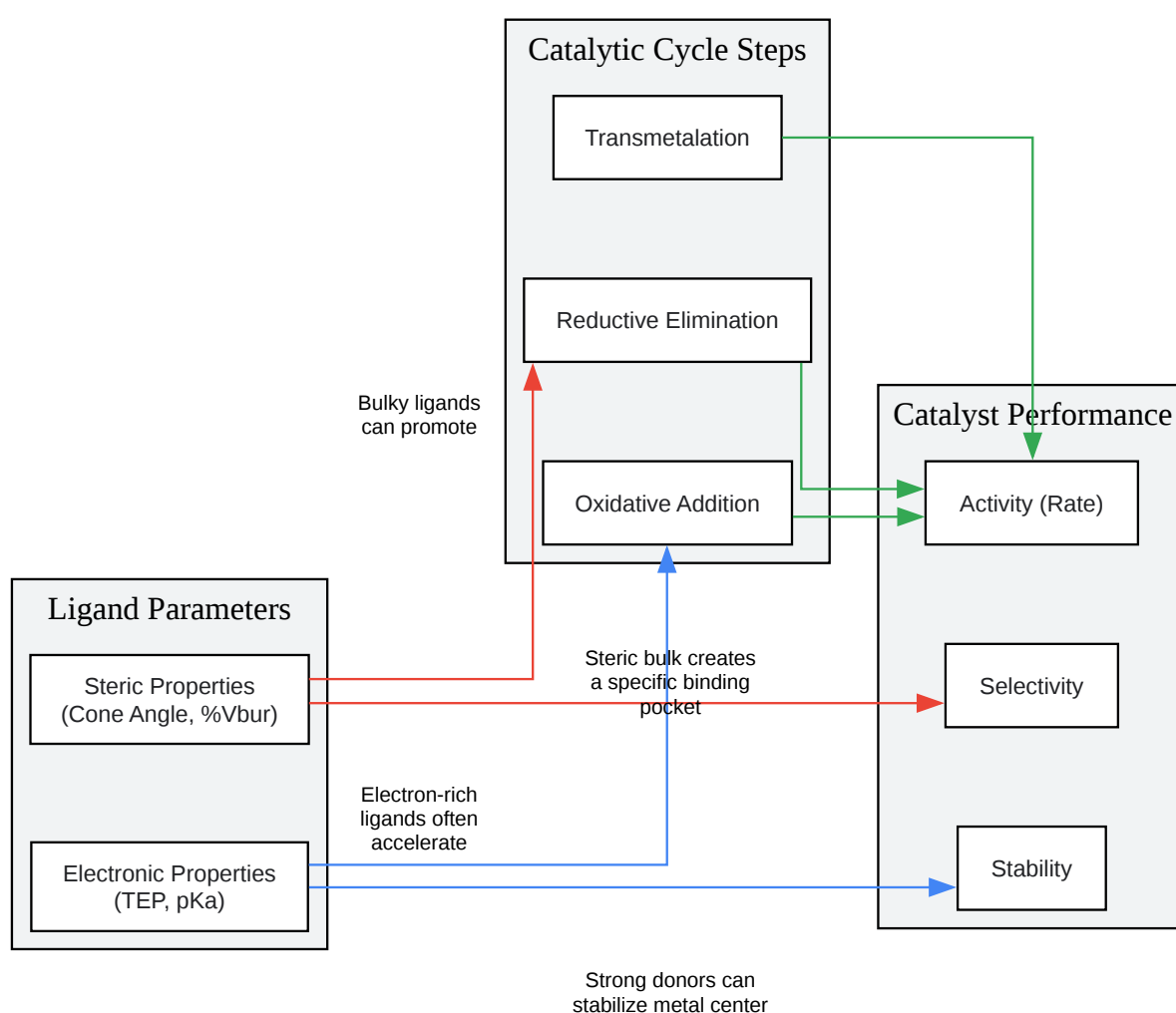
This parameter is calculated computationally from atomic coordinates.

- **Structural Input:** High-quality structural data, usually from X-ray crystallography, of the metal-ligand complex is required.
- **Definition of the Coordination Sphere:** A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.^[10]
- **Volume Calculation:** A computer program, such as SambVca, calculates the volume occupied by the atoms of the phosphine ligand within this sphere.^[10] van der Waals radii are used to define the space occupied by each atom.

- Calculation of Percentage: The calculated volume occupied by the ligand is divided by the total volume of the sphere and multiplied by 100 to give the %Vbur.

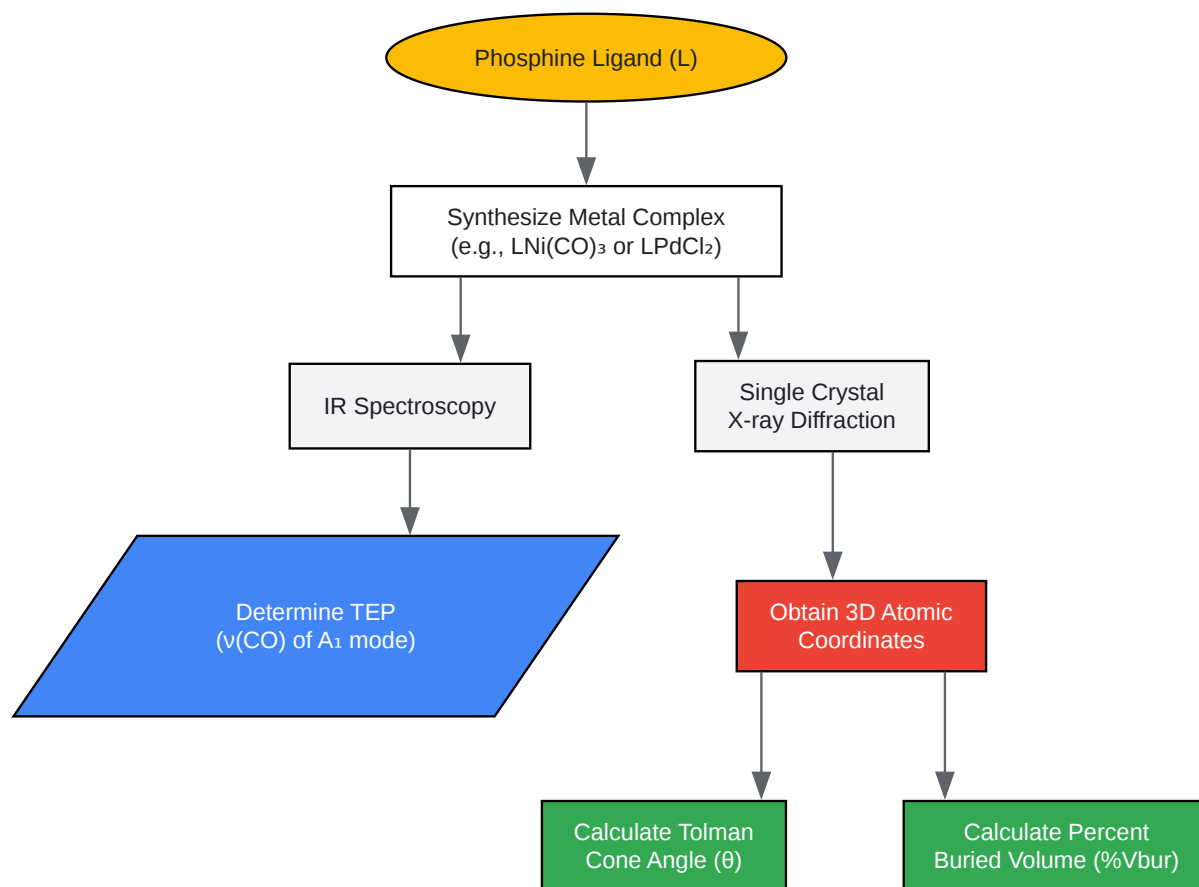
Visualizing Ligand Effects and Characterization

The interplay between electronic and steric parameters dictates a ligand's suitability for a specific catalytic application. The workflow for determining these parameters is a standard procedure in catalyst development.



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Caption: Relationship between ligand parameters and catalyst performance.



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Caption: Experimental workflow for phosphine ligand characterization.

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